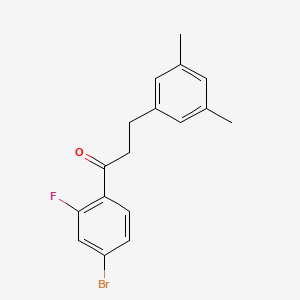

4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted, CDCl₃):

- δ 2.35 ppm (s, 6H) : Methyl protons of the 3,5-dimethylphenyl group.

- δ 3.15–3.45 ppm (m, 2H) : Methylene protons adjacent to the ketone.

- δ 7.20–7.80 ppm (m, 6H) : Aromatic protons from both phenyl rings, with splitting patterns influenced by fluorine and bromine.

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorption bands:

Mass Spectrometry (MS)

- Base peak : $$ m/z $$ 335.21 ([M]⁺, 79Br isotope).

- Fragmentation pattern: Loss of Br ($$ m/z $$ 255) followed by sequential cleavage of methyl groups and the propanone chain.

Computational Chemistry Studies (DFT Optimization)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure:

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.2 eV |

| Dipole moment | 3.8 Debye |

| Electrostatic potential (C=O) | -0.45 e/Ų |

The fluorine atom withdraws electron density, polarizing the ketone group and enhancing reactivity toward nucleophiles. The 3,5-dimethylphenyl group exhibits minimal conjugation with the propiophenone backbone due to steric constraints, as evidenced by Wiberg bond indices (<0.1 for key C-C bonds).

Comparative Analysis with Structural Analogues

Comparative studies highlight the impact of substituent positioning on physicochemical properties:

The 3,5-dimethyl substitution in the target compound confers superior crystallinity compared to 2,5- or 3,4-dimethyl analogues, as evidenced by differential scanning calorimetry (DSC) data showing a sharp melting endotherm at ~145°C.

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKDLSHGZHIDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644910 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-90-0 | |

| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes

The primary synthetic approach to 4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone involves Friedel-Crafts acylation, a classical method for forming aromatic ketones. The general strategy includes acylation of a suitably substituted benzene ring with an acyl chloride in the presence of a Lewis acid catalyst.

- Starting Materials:

- 3,5-dimethylbenzene (mesitylene) or its derivatives

- 4-bromo-2-fluorobenzoyl chloride or equivalent acylating agents

- Catalyst:

- Aluminum chloride (AlCl₃) is the most commonly employed Lewis acid catalyst.

- Solvent:

- Anhydrous solvents such as dichloromethane or chloroform are preferred to maintain anhydrous conditions.

- Reaction Conditions:

- The reaction is typically conducted at low temperatures (0–5°C) to control the exothermic nature and improve regioselectivity.

- Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride and catalyst deactivation.

The reaction mechanism proceeds via the formation of an acylium ion intermediate from the acyl chloride and AlCl₃, which then electrophilically attacks the aromatic ring of 3,5-dimethylbenzene to yield the desired propiophenone derivative.

Halogenation Steps

In some synthetic sequences, the halogen substituents (bromo and fluoro) are introduced post-acylation via selective halogenation:

- Bromination:

- Achieved using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled low temperatures (0–5°C) to ensure regioselectivity at the 4' position.

- Fluorination:

- Fluorine introduction can be performed using reagents such as potassium fluoride (KF) or Selectfluor® in aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C).

Careful control of reagent addition rates and stirring methods is essential to avoid over-halogenation and side reactions.

Industrial Production Methods

For scale-up and industrial synthesis, continuous flow reactors are increasingly employed to enhance control over reaction parameters, improve yields, and ensure reproducibility. Automated reagent addition and temperature control systems facilitate safer and more efficient production.

- Optimization Parameters:

- Temperature and pressure control to manage exothermicity.

- Solvent choice to optimize solubility and reaction kinetics.

- Catalyst loading to balance cost and efficiency.

- Crystallization and Purification:

- Solvent screening (e.g., ethyl acetate/hexane mixtures) and seeding techniques are used to obtain high-purity crystalline products.

- Slow cooling gradients improve crystal size and uniformity.

- Data Table: Summary of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Materials | 3,5-dimethylbenzene, 4-bromo-2-fluorobenzoyl chloride | Purity >98% recommended |

| Catalyst | Aluminum chloride (AlCl₃) | Anhydrous conditions essential |

| Solvent | Dichloromethane, chloroform | Anhydrous solvents preferred |

| Reaction Temperature | 0–5°C | Controls regioselectivity and side reactions |

| Bromination Reagents | HBr/H₂O₂ | Low temperature to avoid over-bromination |

| Fluorination Reagents | KF or Selectfluor® | Aprotic solvents, 80–100°C |

| Reaction Time | 2–6 hours | Dependent on scale and conditions |

| Purification | Crystallization (ethyl acetate/hexane), chromatography | Seeding and slow cooling improve quality |

| Yield | Typically 70–85% | Optimized via reaction and purification |

- Structural Confirmation:

- Nuclear Magnetic Resonance (NMR) spectroscopy, including NOESY experiments, confirms the substitution pattern on the aromatic rings.

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity.

- X-ray crystallography can be employed to resolve ambiguities in substituent positioning.

- Reaction Optimization:

- Studies indicate that the electronic effects of the bromo and fluoro substituents enhance electrophilicity of the acyl intermediate, improving reaction efficiency.

- Stirring methods and reagent addition rates critically influence yield and reproducibility.

- Scale-Up Challenges:

- Crystallization polymorphism can affect product stability and purity; solvent and temperature control mitigate these issues.

- Stability under varying pH and temperature conditions informs storage protocols to maintain compound integrity.

The preparation of this compound is effectively achieved through Friedel-Crafts acylation of 3,5-dimethylbenzene with 4-bromo-2-fluorobenzoyl chloride under anhydrous, low-temperature conditions using aluminum chloride as a catalyst. Subsequent selective halogenation steps may be employed to introduce or refine halogen substituents. Industrial synthesis benefits from continuous flow techniques and optimized crystallization protocols to ensure high yield and purity. Analytical methods such as NMR, HRMS, and X-ray crystallography are essential for structural confirmation and quality control.

This comprehensive understanding of preparation methods supports the compound’s application in advanced organic synthesis and facilitates further research into its chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amines or thiols.

Scientific Research Applications

4’-Bromo-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(3,5-dimethylphenyl)-2’-fluoropropiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent positioning, halogen type, and aromatic ring substitution patterns. Below is a comparative analysis with key analogues:

Substituent Position and Electronic Effects:

- 3,5-Dimethylphenyl vs. 2,6-Dimethylphenyl : The 3,5-dimethylphenyl group provides symmetric electron-donating effects, enhancing lipophilicity without significant steric hindrance, whereas 2,6-dimethylphenyl groups introduce steric bulk that may impede molecular interactions ().

- Halogen Placement: Fluorine at the 2' position (meta to the ketone) may enhance metabolic stability compared to para-substituted analogues ().

Backbone Variations:

- Propiophenone vs. Acetophenone: The propiophenone backbone (three-carbon chain) offers greater conformational flexibility compared to acetophenone (two-carbon), which may impact interactions with biological targets or crystal packing ().

Research Findings and Implications

- Lipophilicity and Bioactivity: Compounds with 3,5-dimethylphenyl groups exhibit higher lipophilicity, which correlates with enhanced membrane permeability and bioactivity in related systems (). This suggests that this compound may outperform analogues with ortho-substituted methyl groups in biological applications.

- Crystal Packing and Material Properties : Substituent symmetry (e.g., 3,5-dimethylphenyl) promotes ordered π-stacking and hydrogen-bonding networks, as seen in terpyridine derivatives (). Such properties could make the compound useful in organic electronics or catalysis.

Key Data Table: Physicochemical Properties

| Property | This compound | 4'-Bromo-2-(4-fluorophenyl)acetophenone | 4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone |

|---|---|---|---|

| Molecular Weight | ~350 g/mol (estimated) | 293.13 g/mol | ~350 g/mol (estimated) |

| Lipophilicity (LogP) | High (3,5-dimethyl enhances lipophilicity) | Moderate (LogP = 4) | Moderate (steric hindrance may reduce LogP) |

| Symmetry | High (3,5-dimethylphenyl) | Low (asymmetric fluorophenyl) | Moderate (2,6-dimethylphenyl) |

| Synthetic Accessibility | Likely feasible (commercial availability) | Well-documented | Challenging (discontinued) |

Q & A

Basic: What are the standard synthetic routes for 4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone?

Answer:

The synthesis typically involves bromination of a propiophenone precursor. For example, α-bromination using N-bromosuccinimide (NBS) or liquid bromine in the presence of catalysts like anhydrous aluminum chloride (AlCl₃). Solvents such as carbon disulfide or dichloromethane are commonly employed. The fluorinated phenyl group is introduced via Friedel-Crafts acylation or Suzuki coupling, depending on precursor availability .

Advanced: How can regioselectivity challenges during bromination be addressed?

Answer:

Regioselectivity is influenced by directing groups and steric effects. For instance, electron-donating groups (e.g., methyl substituents on the phenyl ring) direct bromination to para positions. Computational modeling (DFT) can predict reactive sites, while low-temperature conditions (−20°C to 0°C) minimize side reactions. Use of bulky catalysts (e.g., FeBr₃ with coordinating ligands) can enhance selectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.

- HPLC/GC : For purity assessment (>95% by HLC/GC, as noted in commercial analogs) .

- Mass Spectrometry (HRMS) : To verify molecular weight (C₁₅H₁₂BrFO, MW 307.16 g/mol) .

Advanced: How to resolve solubility limitations in NMR analysis?

Answer:

Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) with heating (40–60°C) to enhance solubility. For highly crystalline samples, sonication or grinding may help. Alternatively, derivatization (e.g., silylation) or high-field NMR (≥500 MHz) improves signal resolution .

Basic: What role do the bromine and fluorine substituents play in reactivity?

Answer:

- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling.

- Fluorine : Enhances electron-withdrawing effects, stabilizing intermediates and directing electrophilic attacks. The 3,5-dimethylphenyl group provides steric hindrance, influencing reaction pathways .

Advanced: How to optimize reaction conditions for improved yield?

Answer:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require inert atmospheres.

- Catalyst Screening : Test Brønsted acids (H₂SO₄) vs. Lewis acids (AlCl₃) for Friedel-Crafts steps.

- Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles to suppress decomposition .

Basic: What stability considerations are critical for storage?

Answer:

Store at 0–6°C in amber vials to prevent photodegradation. Moisture-sensitive derivatives (e.g., bromomethyl intermediates) require desiccants. Monitor for discoloration or precipitate formation, indicating decomposition .

Advanced: How to interpret conflicting biological activity data in assays?

Answer:

Contradictions may arise from impurities (>95% purity thresholds are critical) or assay conditions (e.g., solvent DMSO concentrations affecting cell viability). Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) and use LC-MS to confirm compound integrity post-assay .

Basic: What purification methods are effective for this compound?

Answer:

- Recrystallization : Use ethanol/water or hexane/ethyl acetate mixtures.

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 8:1 to 4:1). Monitor fractions via TLC (Rf 0.3–0.5 in similar systems) .

Advanced: How to design computational models for structure-activity relationship (SAR) studies?

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare with analogs (e.g., 4'-Bromo-3-(4-fluorophenyl)propiophenone) to assess substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.